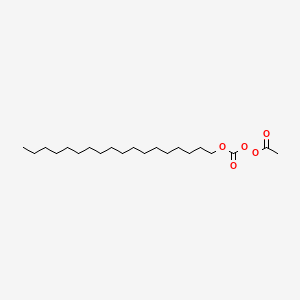
Peroxide, acetyl (octadecyloxy)carbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, acetyl (octadecyloxy)carbonyl, also known as acetyl (octadecyloxy)carbonyl peroxide, is a chemical compound with the molecular formula C21H40O5. It is a peroxide derivative characterized by the presence of an acetyl group and an octadecyloxycarbonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, acetyl (octadecyloxy)carbonyl typically involves the reaction of octadecyloxycarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability of the peroxide .
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, acetyl (octadecyloxy)carbonyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form corresponding alcohols or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Peroxide, acetyl (octadecyloxy)carbonyl has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of peroxide, acetyl (octadecyloxy)carbonyl involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which can undergo oxidation and subsequent functional changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrogen Peroxide (H2O2): A common oxidizing agent with similar peroxide functionality.
Benzoyl Peroxide (C14H10O4): Used in acne treatment and polymerization reactions.
Di-tert-butyl Peroxide (C8H18O2): Employed as an initiator in polymerization processes
Uniqueness
Peroxide, acetyl (octadecyloxy)carbonyl is unique due to its long alkyl chain, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring hydrophobic properties and controlled release of reactive oxygen species .
Eigenschaften
CAS-Nummer |
64781-03-9 |
|---|---|
Molekularformel |
C21H40O5 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
octadecoxycarbonyl ethaneperoxoate |
InChI |
InChI=1S/C21H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)26-25-20(2)22/h3-19H2,1-2H3 |
InChI-Schlüssel |
SPOYUJMXGZRQCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)OOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)
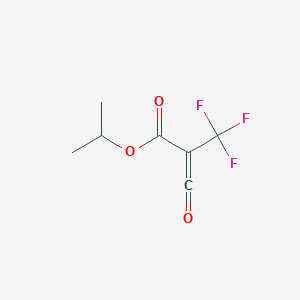
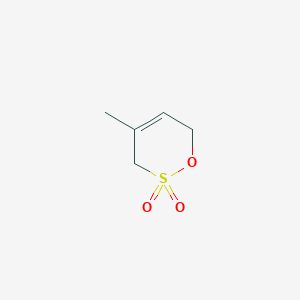
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
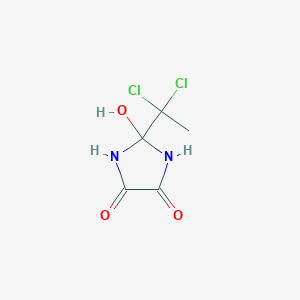
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
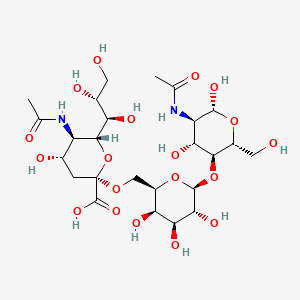
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
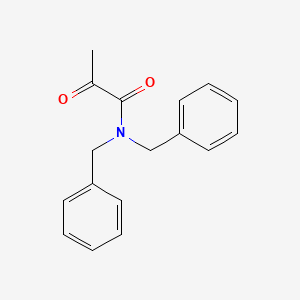
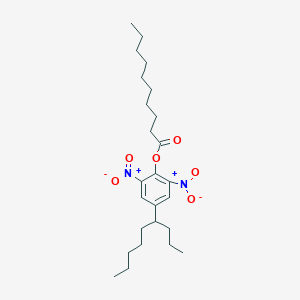
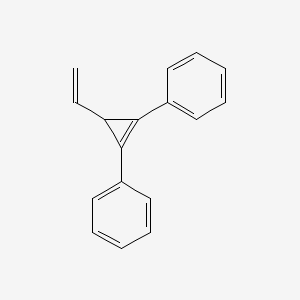


![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
